HIF-1 Dimerization Inhibition vs. Sorafenib
Acriflavine directly blocks the protein-protein interaction between HIF-1α and HIF-1β (ARNT), a mechanism distinct from many HIF pathway inhibitors that target upstream kinases or transcription. In a cell-free dimerization assay, acriflavine inhibited HIF-1 complex formation with an IC50 of approximately 1 μM, achieving near-complete inhibition at 5 μM [1]. In a head-to-head comparison against the standard-of-care tyrosine kinase inhibitor sorafenib in human hepatocellular carcinoma (HCC) cell lines (Mahlavu, MTT assay), acriflavine displayed an IC50 of 1 μM, nearly ten-fold lower than sorafenib's IC50 of 13 μM [2].
| Evidence Dimension | Cytotoxic potency in HCC cells |
|---|---|
| Target Compound Data | IC50 = 1 μM |
| Comparator Or Baseline | Sorafenib (standard-of-care HCC therapy), IC50 = 13 μM |
| Quantified Difference | Acriflavine is 13-fold more potent (lower IC50) |
| Conditions | Mahlavu human HCC cell line; MTT viability assay; 72 h treatment |
Why This Matters
For researchers screening HIF-1 inhibitors or repurposing antiseptics for oncology, this 13-fold potency advantage justifies selecting acriflavine over sorafenib as a chemical probe or as a backbone for derivative optimization.
- [1] ScienceDirect Topics. Acriflavine – HIF-1 dimerization inhibitor. Section 2.1. (Adapted from Lee et al., PNAS 2009). Available at: https://www.sciencedirect.com/topics/medicine-and-dentistry/acriflavine View Source
- [2] Lee CJ, Yue CH, Lin YJ, et al. Antitumor activity of acriflavine in human hepatocellular carcinoma cells. Anticancer Res. 2014;34(7):3549-56. PMID: 24982368 View Source
